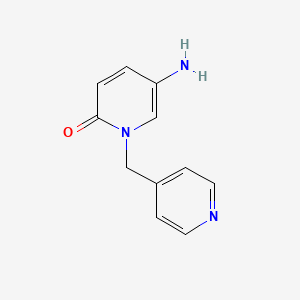

5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one

CAS No.:

Cat. No.: VC18128258

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3O |

|---|---|

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | 5-amino-1-(pyridin-4-ylmethyl)pyridin-2-one |

| Standard InChI | InChI=1S/C11H11N3O/c12-10-1-2-11(15)14(8-10)7-9-3-5-13-6-4-9/h1-6,8H,7,12H2 |

| Standard InChI Key | MYRGVIJXWMBUSH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=O)N(C=C1N)CC2=CC=NC=C2 |

Introduction

5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of aminopyridinones, which are known for their diverse biological activities, particularly in drug development. The presence of an amino group and a pyridine ring in its structure allows for various chemical interactions and modifications, making it a promising scaffold for targeting specific kinases involved in cellular processes.

Synthesis Methods

The synthesis of 5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one typically involves several steps, which are essential for producing the compound in sufficient quantities for research and potential therapeutic applications. While specific synthesis methods are not detailed in the available literature, the process generally involves the formation of the pyridinone core followed by the introduction of the pyridin-4-ylmethyl substituent.

Biological Activity and Potential Applications

Research indicates that 5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one exhibits significant biological activity, particularly in the context of cancer therapy and immunomodulation. It has been studied for its ability to inhibit specific kinases involved in cell division, making it a candidate for anticancer drug development. Additionally, the compound may modulate immune responses, potentially influencing cytokine production and lymphocyte activity, which could be beneficial in treating autoimmune diseases or enhancing transplant acceptance.

Mechanism of Action

The mechanism of action for 5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one primarily involves forming critical hydrogen bonds and hydrophobic interactions with specific receptors involved in immune regulation and cell division. Techniques such as X-ray crystallography have been employed to elucidate binding modes with target proteins.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one | Contains an amino group at position 3 | Different biological activity |

| 5-Amino-pyridine | Lacks additional substituents | Simpler structure with less reactivity |

| Isoxazole derivatives with varied substitutions | Contains isoxazole moiety | Diverse pharmacological profiles |

The uniqueness of 5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one lies in its specific combination of pyridine rings and functional groups, which impart distinct chemical reactivity and biological activity compared to similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume